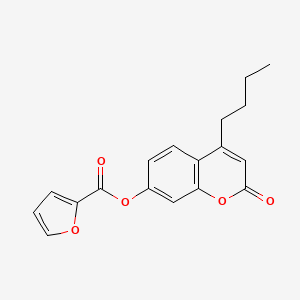
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide
説明
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide, commonly known as DPP4 inhibitor, is a class of drugs that is used to treat type 2 diabetes. DPP4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon production.
作用機序
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors work by blocking the enzyme N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide, which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin secretion and suppressing glucagon production. By blocking N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors increase the levels of incretin in the body, which in turn increases insulin secretion and reduces glucagon production. This leads to lower blood sugar levels and improved glycemic control in patients with type 2 diabetes.
Biochemical and physiological effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors have a number of biochemical and physiological effects in the body. In addition to increasing insulin secretion and reducing glucagon production, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors have been shown to improve beta-cell function, enhance glucose-dependent insulin secretion, and reduce inflammation. These effects contribute to the overall therapeutic benefits of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors in the treatment of type 2 diabetes.
実験室実験の利点と制限
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors have a number of advantages for use in lab experiments. They are relatively easy to synthesize and purify, and they have a well-established mechanism of action. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors have a favorable safety profile and are generally well-tolerated by animals. However, there are also limitations to the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors in lab experiments. For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors may not accurately reflect the complex pathophysiology of type 2 diabetes, and they may not be effective in all patients.
将来の方向性
There are a number of future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors. One area of focus is the development of more potent and selective N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors with fewer off-target effects. Another area of focus is the investigation of the long-term effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors on beta-cell function and the progression of type 2 diabetes. Additionally, researchers are exploring the potential use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors in the treatment of other metabolic diseases, such as obesity and non-alcoholic fatty liver disease.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Clinical trials have shown that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors can effectively lower blood sugar levels and improve glycemic control in patients with type 2 diabetes. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-butanesulfonamide inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.
特性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-5-11(2)22(20,21)16-14-12(3)17(4)18(15(14)19)13-9-7-6-8-10-13/h6-11,16H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDVJVDDWJJUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4666028.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4666042.png)
![6-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666051.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4666066.png)

![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666087.png)
![1-(2-amino-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrochloride](/img/structure/B4666089.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4666090.png)
![2-[(4-phenoxyphenyl)amino]nicotinonitrile](/img/structure/B4666092.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666099.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B4666105.png)
![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4666117.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4666118.png)
![8-[(4-ethoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4666137.png)